An In-depth Technical Guide to the Physicochemical Properties of Indole-3-amidoxime
An In-depth Technical Guide to the Physicochemical Properties of Indole-3-amidoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Indole-3-amidoxime, a synthetic intermediate with potential applications in pharmaceutical synthesis. This document collates available data on its chemical structure, solubility, and stability, alongside detailed experimental protocols for its synthesis. While experimental data for some properties remain to be fully elucidated, this guide offers valuable insights based on available information and data from structurally related compounds.
Core Physicochemical Properties
Indole-3-amidoxime is a crystalline solid with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol .[1][2] Its stability profile indicates that it is stable for at least two years when stored at -20°C.[3]
Quantitative Physicochemical Data
| Property | Value | Source / Note |
| Molecular Formula | C₉H₉N₃O | [1][2] |
| Molecular Weight | 175.19 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility | ||
| in DMSO | ~14 mg/mL | [3] |
| in DMF | ~12.5 mg/mL | [3] |
| in 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [3] |
| Melting Point | Estimated: 179-181 °C | Based on the structurally similar syn-indole-3-carboxaldehyde oxime.[4] |
| Boiling Point | Not available | - |
| pKa | Estimated | General pKa compilations for amidoximes exist, but a specific value for the indole (B1671886) derivative is not provided.[5][6] |
| logP | Estimated: ~1.9 | Based on the computationally predicted XLogP3 value for the related Indole-3-aldehyde oxime.[7] |
| Stability | ≥ 2 years at -20°C | [3] |
Experimental Protocols
Synthesis of Indole-3-amidoxime from 3-Cyanoindole
A common and effective method for the synthesis of Indole-3-amidoxime involves the reaction of 3-Cyanoindole with hydroxylamine (B1172632) hydrochloride in the presence of a base.[8]
Materials:
-
3-Cyanoindole
-
Hydroxylamine hydrochloride (3 equivalents)
-
Triethylamine (B128534) (TEA) (3 equivalents)
-
Ethanol
-
Celite
-
Ethyl acetate
Procedure:
-
To a round bottom flask containing ethanol, add 3-Cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).[8]
-
Heat the reaction mixture to 80 °C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[8]
-
Cool the solution to room temperature.[8]
-
Remove the solvent under reduced pressure.[8]
-
Load the resulting solid onto celite.[8]
-
Purify the crude product by silica gel column chromatography using a mobile phase of 0-10% methanol in ethyl acetate.[8]
Caption: Workflow for the synthesis of Indole-3-amidoxime.
Predicted Spectroscopic Characteristics
While specific experimental spectra for Indole-3-amidoxime were not found, analysis of related indole derivatives allows for the prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the range of 7.0-8.5 ppm. The NH proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). Protons of the amidoxime (B1450833) group (-NH₂ and -OH) would also be present, with their chemical shifts being dependent on the solvent and concentration. For instance, in a related 6-amidinoindole, the indole NH proton appeared at 11.20 ppm, the amidoxime -OH at 9.44 ppm, and the -NH₂ protons at 5.73 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms of the indole-3-amidoxime structure. The carbon of the C=NOH group would be expected in the range of 140-150 ppm. The carbons of the indole ring would appear in the aromatic region (approximately 100-140 ppm).
-
IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands. An N-H stretching vibration for the indole ring is expected around 3400 cm⁻¹.[10] The N-H stretching of the amino group and O-H stretching of the oxime would likely appear as broad bands in the region of 3200-3500 cm⁻¹. A C=N stretching vibration is anticipated around 1640-1660 cm⁻¹.[9]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 175.19.
Biological Context and Potential Signaling Interactions
The indole nucleus is a prominent scaffold in a vast array of biologically active compounds, including many pharmaceuticals.[11] Indole derivatives exhibit a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects.[11]
Amidoximes, in general, are recognized as important pharmacophores and have been investigated for a variety of therapeutic applications. They are known to act as prodrugs for amidines and can function as nitric oxide (NO) donors.[7] Furthermore, certain amidoxime derivatives have been identified as potent enzyme inhibitors. For example, epacadostat, an amidoxime-containing compound, is a powerful inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[12] The inhibitory mechanism involves the amidoxime moiety interacting with the active site of the enzyme.[12]
Given the structural features of Indole-3-amidoxime, it is plausible that it could interact with various biological targets. Its indole core provides a framework for recognition by various receptors and enzymes, while the amidoxime group offers potential for hydrogen bonding and coordination with metal ions in enzyme active sites.
Caption: Potential mechanism of action for Indole-3-amidoxime as an enzyme inhibitor.
While direct evidence for the specific signaling pathways involving Indole-3-amidoxime is currently limited, its structural similarity to known bioactive molecules suggests it as a promising candidate for further investigation in drug discovery and development. Future research should focus on elucidating its precise biological targets and mechanisms of action to fully realize its therapeutic potential.
References
- 1. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. Indole is an inter-species biofilm signal mediated by SdiA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Indole-3-aldehyde oxime | C9H8N2O | CID 135449256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indole-3-amidoxime synthesis - chemicalbook [chemicalbook.com]
- 9. ukm.my [ukm.my]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
